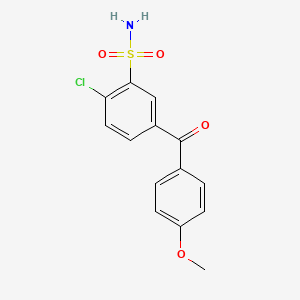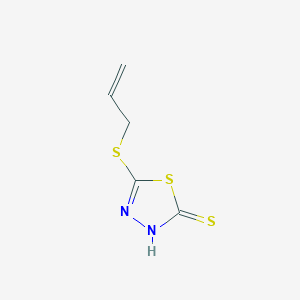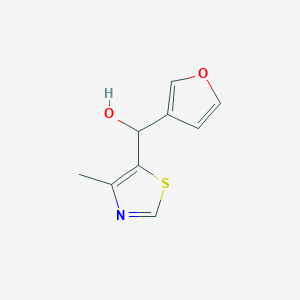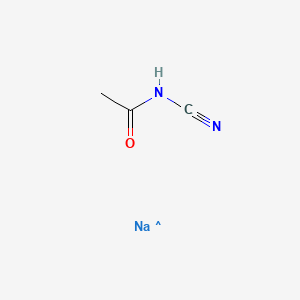![molecular formula C14H19N3O B8365077 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8365077.png)
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine
概要
説明
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with a piperidine-ethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.
Introduction of the Piperidine-Ethoxy Group: This step generally involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrrolopyridine core with 2-(piperidin-1-yl)ethanol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted pyrrolopyridine derivatives.
科学的研究の応用
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
作用機序
The mechanism of action of 5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness
5-(2-(Piperidin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its piperidine-ethoxy substituent and pyrrolopyridine core make it a versatile compound for various applications, distinguishing it from other similar compounds .
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
5-(2-piperidin-1-ylethoxy)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H19N3O/c1-2-6-17(7-3-1)8-9-18-13-10-12-4-5-15-14(12)16-11-13/h4-5,10-11H,1-3,6-9H2,(H,15,16) |
InChIキー |
VISWITQIXYHZTK-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC2=CN=C3C(=C2)C=CN3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(3-Chloro-5-methylsulfonyl-phenoxy)ethyl]propan-1-amine](/img/structure/B8365028.png)
![2-[4-(4-Fluorophenyl)oxan-4-yl]ethan-1-amine](/img/structure/B8365034.png)



![2-Propynoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8365061.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridine-8-sulfonamide](/img/structure/B8365068.png)


